molecular formula C17H23N3O3S B2585712 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034510-00-2

1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2585712
CAS No.: 2034510-00-2
M. Wt: 349.45
InChI Key: JQNUWFIJKJESEG-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzothiadiazole core fused with a piperidine ring substituted at the 4-position by a 2-cyclopropylacetyl group and a methyl group at the 3-position. The benzothiadiazole moiety is known for its versatility in agrochemical and pharmaceutical applications, particularly as an elicitor in plant defense or as a synergistic agent in insecticides . The piperidine scaffold, common in bioactive molecules, contributes to metabolic stability and target binding .

Properties

IUPAC Name

2-cyclopropyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-18-15-4-2-3-5-16(15)20(24(18,22)23)14-8-10-19(11-9-14)17(21)12-13-6-7-13/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNUWFIJKJESEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves multiple steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopropylacetyl group. The final step involves the formation of the benzothiadiazole ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Reactivity of the Benzothiadiazole Core

The bicyclic benzothiadiazole system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (NAS) at positions activated by the electron-withdrawing sulfur and nitrogen atoms. Key reactions include:

Reaction TypeConditionsOutcome
Nucleophilic Substitution Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO)Substitution at C-4 or C-7 positions of the benzothiadiazole ring.
Electrophilic Attack Limited due to electron deficiency; possible under strong electrophiles (e.g., NO₂⁺)Nitration or sulfonation at meta positions relative to sulfur.

Piperidine Ring Functionalization

The piperidine moiety offers a secondary amine site and sp³-hybridized carbons for derivatization:

Reaction TypeConditionsOutcome
Alkylation/Acylation Alkyl halides or acyl chlorides in presence of base (e.g., Et₃N)N-alkylation or acylation at the piperidine nitrogen .
Ring-Opening Strong acids (e.g., H₂SO₄) or reductants (e.g., LiAlH₄)Cleavage of the piperidine ring, though rare due to steric hindrance from the cyclopropylacetyl group.

Cyclopropylacetyl Group Reactivity

The cyclopropylacetyl substituent exhibits strain-driven reactivity:

Reaction TypeConditionsOutcome
Ring-Opening Brønsted or Lewis acids (e.g., HCl, BF₃·OEt₂)Cyclopropane ring opening to form allylic or carbocation intermediates.
Oxidation Strong oxidants (e.g., KMnO₄, CrO₃)Conversion of the acetyl group to a carboxylic acid .

Challenges and Limitations

  • Steric Hindrance : Bulkiness of the piperidine-cyclopropylacetyl group limits accessibility to reactive sites.

  • Sensitivity : The benzothiadiazole core may degrade under prolonged exposure to light or strong bases .

Research Gaps

While preliminary data suggest diverse reactivity, detailed mechanistic studies and quantitative yields for specific transformations (e.g., regioselective NAS) are lacking in published literature . Further investigations using advanced techniques (e.g., DFT calculations, in situ spectroscopy) are warranted.

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

The compound is primarily investigated for its anti-inflammatory and anticancer properties. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects on cancer cell lines. These properties make it a candidate for developing new therapeutic agents targeting inflammatory diseases and cancer.

Anticonvulsant Activity

Recent studies have suggested that this compound exhibits anticonvulsant effects in animal models of epilepsy. This potential application could lead to the development of new treatments for seizure disorders. However, further research is necessary to elucidate the precise mechanisms of action and assess safety and efficacy in humans.

Organic Electronics

The unique structural features of 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione position it as a potential candidate for applications in organic electronics and photonics . Its ability to form stable films and favorable electronic properties makes it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Photophysical Properties

The compound's benzothiadiazole core contributes to its photophysical properties, which are essential for applications in light-harvesting systems and photovoltaic devices. Its ability to absorb light at specific wavelengths can enhance the efficiency of solar cells.

Interaction Studies

Research into the interactions of this compound with biological systems has revealed its potential utility in understanding enzyme mechanisms and receptor interactions. The structure allows for diverse chemical reactivity, which can be exploited in biological assays to study various cellular processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Benzothiadiazole Derivatives

Table 1: Substituent Effects on Benzothiadiazole Activity
Compound Substituent (Position) Biological Activity/Synergistic Ratio (SR) Source
Parent 1,2,3-benzothiadiazole (I) None Baseline SR
6-Methoxy derivative (XXXI) Methoxy (6) SR increased 2.5× vs. parent
6-Ethoxy derivative (XXXII) Ethoxy (6) SR = 371 (highest activity)
6-Propoxy derivative (XXXIII) Propoxy (6) SR = 209 (reduced activity)
Target compound Methyl (3) Not reported; predicted lower volatility vs. alkoxy derivatives

Key Observations :

  • Alkoxy substituents at the 6-position of benzothiadiazole enhance insecticidal synergy, with ethoxy showing optimal activity .
  • Amino or hydroxyl substitutions drastically decrease activity, highlighting the importance of non-polar groups . The methyl group in the target compound aligns with this trend.
  • The dihydro (1,3-dihydro-2λ⁶) structure in the target compound introduces saturation, which may improve stability compared to fully aromatic benzothiadiazoles .

Piperidine Substituent Comparison

Table 2: Piperidine Derivatives and Their Pharmacological Relevance
Compound Piperidine Substituent Biological Context Source
Target compound 2-Cyclopropylacetyl Hypothetical: Enhanced rigidity and lipophilicity
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one 2-Chloroacetyl, aryl groups Medicinal chemistry (alkaloid-inspired activity)
1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide Benzoxazolylsulfanyl acetyl Kinase inhibition (broad bioactivity)

Key Observations :

  • Chloroacetyl or benzoxazolylsulfanyl groups in analogous compounds are linked to diverse activities, suggesting the target’s acetyl group could be tailored for specific targets .

Biological Activity

1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazole core fused with a piperidine ring and a cyclopropylacetyl substituent. This unique arrangement is believed to contribute to its biological activity.

PropertyValue
Molecular Formula C15H20N4O2S
Molecular Weight 320.41 g/mol
CAS Number 2034281-91-7

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the benzothiadiazole core through cyclization with appropriate precursors.
  • Acylation to introduce the cyclopropylacetyl group.
  • Final modifications to incorporate the piperidine moiety.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. In an evaluation of various derivatives, it was noted that compounds with similar structures exhibited significant activity in models of epilepsy. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Analgesic and Anti-inflammatory Effects

Research indicates that the compound may possess analgesic properties. In animal models, it demonstrated a reduction in pain response comparable to established analgesics. The anti-inflammatory effects were assessed through various assays measuring cytokine levels and inflammatory markers.

Antimicrobial Properties

The compound has shown promising results against several bacterial strains in vitro. Studies conducted on Staphylococcus aureus and Escherichia coli revealed that it exhibits bactericidal activity at certain concentrations. This suggests potential applications in treating bacterial infections.

Study 1: Anticonvulsant Screening

A study published in Pharmacology Reports evaluated the anticonvulsant effects of the compound using the maximal electroshock seizure (MES) test. Results indicated that it significantly reduced seizure duration compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .

Study 2: Analgesic Efficacy

In another investigation, the analgesic efficacy was assessed using the formalin test in rats. The compound demonstrated a dose-dependent reduction in pain behavior during both phases of the test, indicating both central and peripheral mechanisms of action .

Q & A

Q. Structural Confirmation :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonamide (S=O) vibrations (~1350 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to confirm substituent integration and piperidine ring conformation. For example, methyl groups at 3-position show singlets (~δ 2.5 ppm) .
  • Mass Spectrometry : GC-MS or HRMS to verify molecular ion peaks and fragmentation patterns. Low-intensity molecular ions may require soft ionization techniques .

Advanced: How can density-functional theory (DFT) predict electronic properties or reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model:

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions, particularly around the benzothiadiazole-dione moiety.
  • HOMO-LUMO Gaps : Predict charge-transfer interactions and redox behavior. For instance, the electron-deficient benzothiadiazole ring may stabilize LUMO levels .
  • Reactivity Descriptors : Fukui indices to identify reactive sites for functionalization (e.g., cyclopropylacetyl group).

Validation : Compare computed vibrational spectra (IR) with experimental data to refine exchange-correlation functionals .

Basic: What in vitro assays are suitable for initial pharmacological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test inhibition of target enzymes (e.g., kinases, proteases).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to determine affinity for GPCRs or ion channels.
  • Cytotoxicity Screening : MTT or resazurin assays in cell lines to assess baseline toxicity .

Example : Molecular docking (AutoDock Vina) can prioritize targets by simulating binding poses of the benzothiadiazole core to active sites .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., pH, temperature, cell lines) across studies. Variability in IC₅₀ values may arise from differences in buffer systems (e.g., Tris vs. PBS).
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines for target specificity.
  • Purity Assessment : Quantify impurities via HPLC-MS; bioactive impurities (e.g., acylated byproducts) might skew results .

Advanced: How to optimize reaction conditions to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for acylation efficiency vs. dichloromethane for cyclization.
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation or scandium triflate for Lewis acid-mediated cyclization.
  • Workup Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Case Study : Adjusting stoichiometry of 2-cyclopropylacetyl chloride (1.2 equiv) reduced dimerization byproducts in ’s protocol .

Basic: What spectroscopic techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, piperidine protons exhibit complex splitting patterns (δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl formation (C=O at ~1680 cm⁻¹) and absence of unreacted amines (N-H stretches absent) .
  • Mass Spectrometry : High-resolution MS to distinguish between molecular ions ([M+H]⁺) and adducts (e.g., [M+Na]⁺) .

Advanced: What strategies can elucidate metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsomal Assays : Incubate with rat/human microsomes and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • Metabolite Identification : Use Q-TOF MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Computational Tools : ADMET predictors (e.g., SwissADME) to flag labile groups (e.g., cyclopropylacetyl) prone to CYP450 oxidation .

Basic: How to ensure safe handling and storage of this compound?

Methodological Answer:

  • Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation.
  • Safety Protocols : Use fume hoods for synthesis; refer to SDS guidelines for spill management (e.g., neutralize acids/bases during cleanup) .

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